molecular formula C20H17ClN2O3 B11697480 (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11697480
M. Wt: 368.8 g/mol
InChI Key: QDVHPGSEJXYTHN-GZTJUZNOSA-N
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Description

(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a propan-2-yl group, and a benzylidene moiety attached to a pyrimidine-2,4,6-trione core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process. One common method includes the condensation of 4-chlorobenzaldehyde with 4-(propan-2-yl)benzaldehyde in the presence of a base to form the intermediate benzylidene compound. This intermediate is then reacted with barbituric acid under acidic conditions to yield the final product. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential bioactivity. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In the field of medicine, this compound is being explored for its potential therapeutic properties. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial activities.

Industry

Industrially, this compound is used in the development of specialty chemicals and advanced materials. Its unique structure makes it suitable for applications in the production of polymers, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of (5E)-1-(4-chlorophenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This interaction can disrupt key biochemical pathways, leading to the observed biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.

Properties

Molecular Formula

C20H17ClN2O3

Molecular Weight

368.8 g/mol

IUPAC Name

(5E)-1-(4-chlorophenyl)-5-[(4-propan-2-ylphenyl)methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H17ClN2O3/c1-12(2)14-5-3-13(4-6-14)11-17-18(24)22-20(26)23(19(17)25)16-9-7-15(21)8-10-16/h3-12H,1-2H3,(H,22,24,26)/b17-11+

InChI Key

QDVHPGSEJXYTHN-GZTJUZNOSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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